molecular formula C17H36O2S2 B12352694 S-Hexadecyl methanesulfonothioate

S-Hexadecyl methanesulfonothioate

Cat. No.: B12352694
M. Wt: 336.6 g/mol
InChI Key: VDLVENSMMLMOBT-UHFFFAOYSA-N
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Description

S-Hexadecyl methanesulfonothioate is an organosulfur compound known for its unique chemical properties and applications. It is characterized by the presence of a hexadecyl group attached to a methanesulfonothioate moiety, making it a versatile compound in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Hexadecyl methanesulfonothioate typically involves the reaction of hexadecyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate hexadecyl methanesulfonate, which is then treated with a thiol reagent to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: S-Hexadecyl methanesulfonothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

S-Hexadecyl methanesulfonothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Hexadecyl methanesulfonothioate involves its interaction with thiol groups in proteins and enzymes. The compound forms a stable disulfide bond with cysteine residues, leading to the modification of protein function. This interaction can affect various molecular pathways, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Uniqueness: S-Hexadecyl methanesulfonothioate stands out due to its longer alkyl chain, which imparts unique hydrophobic properties and influences its interaction with biological membranes and proteins. This makes it particularly useful in applications requiring membrane association or hydrophobic interactions.

Properties

Molecular Formula

C17H36O2S2

Molecular Weight

336.6 g/mol

IUPAC Name

hexadecan-2-yloxy-methyl-oxo-sulfanylidene-λ6-sulfane

InChI

InChI=1S/C17H36O2S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17(2)19-21(3,18)20/h17H,4-16H2,1-3H3

InChI Key

VDLVENSMMLMOBT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C)OS(=O)(=S)C

Origin of Product

United States

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